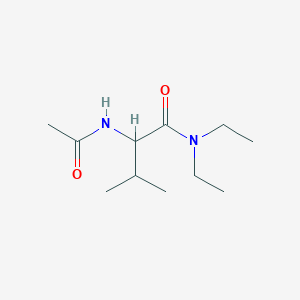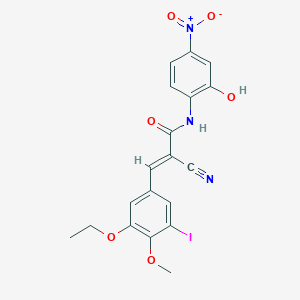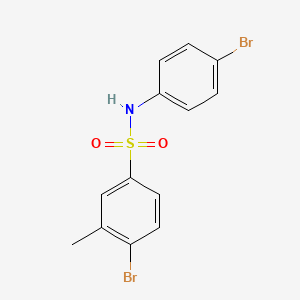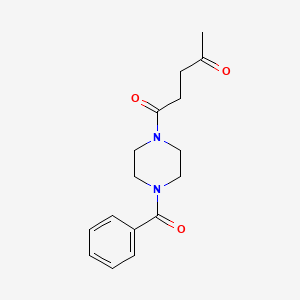
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione, also known as BPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPDP is a derivative of piperazine and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain, which can have a calming effect on the central nervous system. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to decrease the levels of stress hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione and its effects on the central nervous system.
Conclusion:
In conclusion, 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been synthesized using various methods and has been extensively studied for its potential use as an anticonvulsant, antidepressant, and anxiolytic agent. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has various biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and serotonin. While 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione, including its potential use in the treatment of neurodegenerative disorders and further investigation into its mechanism of action.
Métodos De Síntesis
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione can be synthesized using various methods, including the reaction of 1,4-diketones with piperazine and then subsequent reaction with benzoyl chloride. Another method involves the reaction of 1,4-diketones with piperazine followed by reaction with benzoyl isocyanate. The synthesis of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-13(19)7-8-15(20)17-9-11-18(12-10-17)16(21)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGARAYPMJVSMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
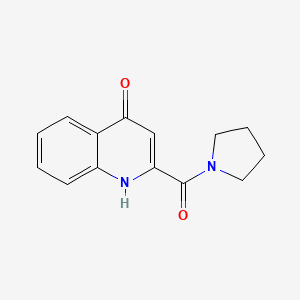

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
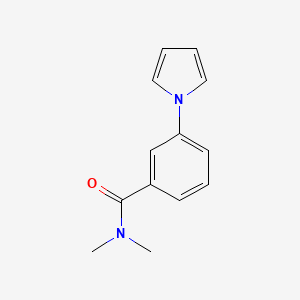
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
